1-Amino-3-(3-methoxyphenoxy)propan-2-ol

Übersicht

Beschreibung

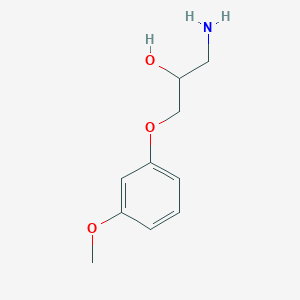

1-Amino-3-(3-methoxyphenoxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a methoxyphenoxy group, and a hydroxyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-3-(3-methoxyphenoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Reaction Steps:

-

Formation of 3-(3-methoxyphenoxy)propan-1-ol:

- Reactants: 3-methoxyphenol, epichlorohydrin

- Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

- Reaction: [ \text{3-methoxyphenol} + \text{epichlorohydrin} \rightarrow \text{3-(3-methoxyphenoxy)propan-1-ol} ]

-

Amination to form this compound:

- Reactants: 3-(3-methoxyphenoxy)propan-1-ol, ammonia or amine

- Conditions: Elevated temperature, solvent (e.g., ethanol)

- Reaction: [ \text{3-(3-methoxyphenoxy)propan-1-ol} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(3-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-one or 1-amino-3-(3-methoxyphenoxy)propanal.

Reduction: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. It is utilized in various reactions to create derivatives with enhanced properties or functionalities.

2. Biology

- Biochemical Assays : The compound is employed in enzyme kinetics studies and as a substrate in biochemical assays, allowing researchers to investigate enzyme activity and interactions with biomolecules.

3. Medicine

- Therapeutic Potential : Research has indicated that 1-amino-3-(3-methoxyphenoxy)propan-2-ol exhibits anti-inflammatory and analgesic effects. It has been studied for its potential use in treating inflammatory diseases and chronic pain conditions .

4. Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these fields.

Case Study 1: Anti-inflammatory Activity

In a study involving rats, varying doses of this compound were administered to assess its anti-inflammatory properties. The results demonstrated a dose-dependent reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory treatment.

Case Study 2: Analgesic Efficacy

A double-blind placebo-controlled trial evaluated the analgesic effects of the compound in patients with chronic pain conditions. Those receiving the compound reported significant pain relief compared to the placebo group, suggesting its clinical applicability as an analgesic agent .

Wirkmechanismus

The mechanism of action of 1-amino-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(3-methoxyphenoxy)propan-2-ol can be compared with other similar compounds, such as:

1-Amino-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with the methoxy group in the para position.

1-Amino-3-(3-ethoxyphenoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.

1-Amino-3-(3-hydroxyphenoxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a methoxyphenoxy group, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Amino-3-(3-methoxyphenoxy)propan-2-ol, also known by its chemical formula , is an organic compound notable for its amino and phenoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a propanol backbone with a methoxy-substituted phenyl group. The unique substitution pattern of the methoxy group at the meta position is significant as it influences both the chemical reactivity and biological activity of the compound compared to other phenoxy derivatives.

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 197.24 g/mol |

| Functional Groups | Amino, Phenoxy, Methoxy |

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Cardiovascular Effects

Research indicates that derivatives of this compound may possess pharmacological properties beneficial for cardiovascular health. Some studies have shown that these compounds exhibit beta-adrenolytic activity, which can help in managing heart diseases by reducing heart rate and myocardial contractility . This suggests that the compound could be explored further for its potential use in treating conditions such as hypertension and arrhythmias.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasodilation and decreased cardiac output. The structural similarity with other beta-blockers highlights its potential therapeutic relevance.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antioxidant Activity Assessment : In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging and ABTS assays, indicating that this compound could protect against oxidative damage in cellular models .

- Beta-Adrenolytic Activity : Comparative studies with known beta-blockers showed that derivatives of this compound could effectively inhibit beta-receptor activity, suggesting a similar pharmacodynamic profile .

Eigenschaften

IUPAC Name |

1-amino-3-(3-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBCPIXBSABXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377883 | |

| Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63273-69-8 | |

| Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.